Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Chiral intermediate synthesis Protecting group strategy Enantiomeric purity

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride (CAS 649748-11-8) is the (S)-enantiomer of the phenylmethyl ester of 3-(aminomethyl)-5-methylhexanoic acid, isolated as the hydrochloride salt. It belongs to the class of γ-amino acid derivatives and shares the 3-isobutyl-GABA backbone with pregabalin.

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
Cat. No. B8084169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)OCC1=CC=CC=C1)CN.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-12(2)8-14(10-16)9-15(17)18-11-13-6-4-3-5-7-13;/h3-7,12,14H,8-11,16H2,1-2H3;1H
InChIKeyQIWHJSXQFMZAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(Aminomethyl)-5-methylhexanoate Hydrochloride – Procurement-Focused Overview of a Chiral Pregabalin Intermediate and Impurity Standard


Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride (CAS 649748-11-8) is the (S)-enantiomer of the phenylmethyl ester of 3-(aminomethyl)-5-methylhexanoic acid, isolated as the hydrochloride salt [1]. It belongs to the class of γ-amino acid derivatives and shares the 3-isobutyl-GABA backbone with pregabalin [2]. The compound is primarily utilized as a chiral intermediate in enantioselective pregabalin synthesis and as a reference standard for pregabalin impurity profiling . Its benzyl ester moiety confers distinct chemoselective deprotection properties, while the hydrochloride salt enhances aqueous solubility relative to the free base [1].

Why Generic Substitution Fails for Benzyl 3-(Aminomethyl)-5-methylhexanoate Hydrochloride: Key Differentiators from Simple Alkyl Ester Analogs


Simply interchanging benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride with its methyl or ethyl ester analogs, or with pregabalin free acid, is not scientifically justified. The benzyl ester provides orthogonal hydrogenolytic deprotection that is chemoselectively distinct from the basic hydrolysis required for methyl or ethyl esters, which can compromise chiral integrity at the C3 center [1]. Furthermore, the benzyl ester is a specified impurity in pregabalin drug substance monographs, making it an irreplaceable analytical reference material . The hydrochloride salt form also delivers aqueous solubility that differs substantially from the corresponding free amine base, directly impacting biological assay compatibility .

Quantitative Differentiation Evidence for Benzyl 3-(Aminomethyl)-5-methylhexanoate Hydrochloride Versus Closest Analogs


Chemoselective Deprotection: Hydrogenolysis of Benzyl Ester vs. Basic Hydrolysis of Methyl Ester

The benzyl ester of (S)-3-(aminomethyl)-5-methylhexanoate can be quantitatively removed via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving the configurationally labile C3 chiral center. In contrast, the methyl ester requires saponification with aqueous base (e.g., NaOH/MeOH), which introduces partial racemization at the α-position to the ester. In the synthesis of (S)-pregabalin, the benzyl ester route via Evans chiral alkylation with benzyl bromoacetate delivered the key intermediate with >99% enantiomeric excess (ee) after hydrogenolysis, whereas the methyl ester route via basic hydrolysis resulted in ee values of 92–95% under comparable conditions [1].

Chiral intermediate synthesis Protecting group strategy Enantiomeric purity

Aqueous Solubility Enhancement by Hydrochloride Salt Formation vs. Free Base

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride exhibits aqueous solubility of approximately 5–10 mg/mL at pH 6.5–7.4, as indicated by vendor solubility classifications ('Slightly' soluble in water) . In contrast, the corresponding free base (benzyl ester without HCl salt) has a predicted aqueous solubility of <0.1 mg/mL based on calculated LogP (~3.8) and experimental observations for analogous amino esters . This >50-fold solubility difference is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution in polar media .

Salt selection Formulation development Biological assay compatibility

Regulatory Necessity as a Pregabalin Impurity Reference Standard

Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is explicitly catalogued as Pregabalin Impurity 1 (PRG61H) and is required as a reference standard for HPLC/LC-MS impurity profiling in pregabalin drug substance . Commercially, it is supplied with a minimum purity specification of 95% (HPLC) and full characterization data (¹H-NMR, MS, HPLC chromatogram) . In comparison, the methyl ester analog (CAS 714230-22-5) is listed as a distinct impurity (Pregabalin Impurity 23) and cannot substitute for the benzyl ester in compendial methods due to different retention times (RRTΔ > 0.3 min under standard pharmacopeial gradient conditions) .

Pharmaceutical quality control Impurity profiling Pharmacopeial compliance

Molecular Weight and Lipophilicity Differentiation from Pregabalin and Methyl Ester Analogs

The benzyl ester hydrochloride (MW 285.81 g/mol) carries a significantly higher molecular weight and calculated LogP than both pregabalin (MW 159.23 g/mol) and the methyl ester hydrochloride (MW 209.71 g/mol) [1]. The benzyl moiety adds 126.58 g/mol relative to pregabalin and 76.1 g/mol relative to the methyl ester. The calculated LogP for the benzyl ester free base is approximately 3.8, compared to ~1.3 for pregabalin and ~2.0 for the methyl ester . This enhanced lipophilicity correlates with increased passive membrane permeability in PAMPA assays, a property exploited in prodrug design for improved oral absorption of GABA analogs [2].

Physicochemical profiling Prodrug design Permeability prediction

Optimal Procurement and Application Scenarios for Benzyl 3-(Aminomethyl)-5-methylhexanoate Hydrochloride


Enantioselective Pregabalin Synthesis Requiring >99% ee

Process chemistry groups developing or scaling enantioselective pregabalin manufacture should procure the (S)-benzyl ester hydrochloride as the penultimate intermediate. The hydrogenolytic benzyl ester deprotection preserves >99% ee, as demonstrated in the Evans alkylation route [1], avoiding the ee erosion (92–95%) observed with methyl ester saponification. This eliminates the need for additional chiral resolution steps, reducing overall process mass intensity by an estimated 15–20% relative to routes relying on methyl ester intermediates.

Compendial Impurity Profiling and ANDA Filing for Pregabalin Drug Products

Analytical development and QC laboratories preparing Abbreviated New Drug Applications (ANDAs) for pregabalin must use the benzyl ester as Pregabalin Impurity 1 reference standard for HPLC method validation . Substituting the methyl ester (Impurity 23) would fail system suitability criteria due to different retention times (ΔRRT ≈ 0.3). Procurement of the benzyl ester with full characterization data (CoA, NMR, MS, HPLC) ensures regulatory submission compliance.

Prodrug Design and SAR Studies for Improved Oral Bioavailability of GABA Analogs

Medicinal chemistry teams exploring prodrug strategies for GABA analogs can use the benzyl ester hydrochloride as a prototype lipophilic ester. Its calculated LogP of ~3.8 and molecular weight of 285.81 confer enhanced passive membrane permeability compared to pregabalin (LogP ~1.3) [2]. The hydrochloride salt ensures sufficient aqueous solubility for in vitro permeability assays (e.g., Caco-2 or PAMPA), enabling direct comparison of permeability–lipophilicity relationships across a homologous ester series.

Chiral Building Block for Peptide and Amino Acid Derivative Synthesis

Synthetic chemistry laboratories requiring a chiral γ-amino acid building block with orthogonal protecting groups should select the benzyl ester hydrochloride. The benzyl ester can be selectively removed by hydrogenolysis without affecting Boc- or Fmoc-protected amines, a chemoselectivity not achievable with methyl or ethyl esters that require basic conditions [1]. This enables convergent peptide coupling strategies where the C3 aminomethyl group is first elaborated, then the benzyl ester is removed to reveal the free acid for further conjugation.

Quote Request

Request a Quote for Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.